Cyclohexyl 1-iodopropyl carbonate

Description

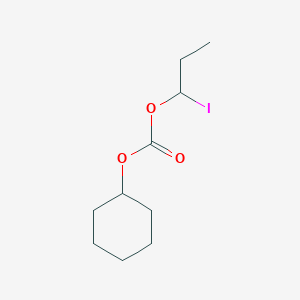

Cyclohexyl 1-iodopropyl carbonate is a carbonate ester featuring a cyclohexyl group bonded to a carbonate backbone and a 1-iodopropyl substituent. Carbonates like this are often explored in medicinal chemistry for their hydrolytic stability and as prodrug candidates, while iodine's role as a leaving group or heavy atom could enhance reactivity or spectroscopic detectability .

Properties

CAS No. |

103418-25-3 |

|---|---|

Molecular Formula |

C10H17IO3 |

Molecular Weight |

312.14 g/mol |

IUPAC Name |

cyclohexyl 1-iodopropyl carbonate |

InChI |

InChI=1S/C10H17IO3/c1-2-9(11)14-10(12)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |

InChI Key |

YRMKZAMDVOFBGY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(OC(=O)OC1CCCCC1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 1-iodopropyl carbonate can be synthesized through several methods. One common approach involves the reaction of cyclohexanol with 1-iodopropanol in the presence of a carbonate source such as dimethyl carbonate or diethyl carbonate. The reaction typically requires a catalyst, such as a base (e.g., potassium carbonate), and is carried out under reflux conditions to facilitate the formation of the carbonate ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 1-iodopropyl carbonate undergoes various chemical reactions, including:

Substitution Reactions: The iodopropyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the carbonate ester can yield alcohol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include substituted cyclohexyl derivatives, carbonyl compounds, and alcohols, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

Cyclohexyl 1-iodopropyl carbonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexyl 1-iodopropyl carbonate involves its reactivity with various nucleophiles and electrophiles. The carbonate ester group can undergo hydrolysis to release carbon dioxide and the corresponding alcohol. The iodopropyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Halogenated Carbonate Analogs

The closest structural analogs are halogen-substituted carbonates listed in . Key comparisons include:

| Compound Name | CAS RN | Molecular Formula | Similarity Score | Key Features |

|---|---|---|---|---|

| 1-Chloroethyl isopropyl carbonate | 35179-98-7 | C₆H₁₁ClO₃ | 0.90 | Chlorine substituent; smaller alkyl groups may increase volatility. |

| 1-Chloroethyl cyclohexyl carbonate | 98298-66-9 | C₁₀H₁₇ClO₃ | 0.76 | Cyclohexyl group enhances lipophilicity; chlorine as a leaving group. |

| Chloromethyl isopropyl carbonate | 99464-83-2 | C₅H₉ClO₃ | 0.79 | Methyl group reduces steric hindrance; higher hydrolysis susceptibility. |

| Cyclohexyl 1-iodopropyl carbonate | — | C₁₀H₁₇IO₃ | — | Iodine provides greater polarizability and leaving-group ability vs. chlorine. |

Key Observations :

- Halogen Effects : Iodine in the target compound increases molecular weight (vs. chlorine analogs) and may improve leaving-group capacity, facilitating nucleophilic substitution reactions. This contrasts with chloro derivatives, which are less reactive but more stable .

- Cyclohexyl Role : The cyclohexyl group, as seen in , is critical for bioactivity in antifungal agents. Its presence here may similarly enhance membrane penetration or target binding in biological systems .

Phosphonate and Phosphorofluoridate Esters

–6 describe cyclohexyl-containing phosphonates and phosphorofluoridates, which differ in backbone chemistry:

Key Observations :

- Stability : Phosphonates resist hydrolysis due to strong P–O bonds, whereas carbonates degrade more readily, making them suitable for transient applications (e.g., prodrugs) .

- Functional Group Impact : The iodine atom in the target compound offers unique reactivity (e.g., in Suzuki couplings or radioimaging) compared to fluorine or methyl groups in phosphonates.

Antifungal Activity and Structural Requirements

highlights the importance of the cyclohexyl group in Compound 4f, a novel antifungal agent.

- Cyclohexyl Substituent: Critical for binding to nonpolar regions of fungal enzymes (e.g., cytochrome P450 in Candida spp.). Removal of this group abolished activity in related compounds .

- Iodine vs. Heterocycles : Compound 4f uses an imidazoline ring for hydrogen bonding, whereas the iodine in the target compound may rely on hydrophobic or van der Waals interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.